O-(tert-Butyldimethylsilyl)-L-homoserine
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Overview
Description
O-(tert-Butyldimethylsilyl)-L-homoserine is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to the amino acid L-homoserine. The TBDMS group is commonly used as a protecting group in organic synthesis to shield hydroxyl groups from unwanted reactions. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(tert-Butyldimethylsilyl)-L-homoserine typically involves the protection of the hydroxyl group of L-homoserine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
- Dissolve L-homoserine in DMF or DCM.
- Add TBDMS-Cl and imidazole or triethylamine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for reagent addition and product purification. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
O-(tert-Butyldimethylsilyl)-L-homoserine can undergo various chemical reactions, including:
Oxidation: The TBDMS group is generally stable under oxidative conditions, but the homoserine moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The TBDMS group can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride, TBAF) can be used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can produce alcohols or amines, and substitution can result in the formation of new functionalized compounds.
Scientific Research Applications
O-(tert-Butyldimethylsilyl)-L-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules. The TBDMS group provides protection for hydroxyl groups during multi-step synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein structure. The protected homoserine can be incorporated into peptides to investigate the role of specific residues in biological processes.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The TBDMS group helps in the selective modification of peptide chains.
Industry: The compound is used in the production of fine chemicals and advanced materials. Its stability and ease of removal make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of O-(tert-Butyldimethylsilyl)-L-homoserine primarily involves the protection of hydroxyl groups by the TBDMS group. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted reactions. The protection can be selectively removed by treatment with fluoride ions, which cleave the silyl ether bond and regenerate the free hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl (TMS) ether: Less sterically hindered and less stable compared to TBDMS.
tert-Butyldiphenylsilyl (TBDPS) ether: More sterically hindered and more stable than TBDMS.
Triisopropylsilyl (TIPS) ether: Similar steric hindrance and stability to TBDMS.
Uniqueness
O-(tert-Butyldimethylsilyl)-L-homoserine is unique due to the balance it offers between stability and ease of removal. The TBDMS group provides sufficient steric hindrance to protect the hydroxyl group under various reaction conditions, while still being removable under mild conditions using fluoride ions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.
Properties
Molecular Formula |
C10H23NO3Si |
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Molecular Weight |
233.38 g/mol |
IUPAC Name |
2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2,3)15(4,5)14-7-6-8(11)9(12)13/h8H,6-7,11H2,1-5H3,(H,12,13) |
InChI Key |
BKFGDICOIJEWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)O)N |
Origin of Product |
United States |
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